

Comparing the effects of different milling techniques on flour performance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Wheat flour*

Cat. No.: *B1176673*

[Get Quote](#)

A Comparative Analysis of Milling Techniques on Flour Performance

This guide provides a detailed comparison of various flour milling techniques and their impact on key flour performance indicators. The information is intended for researchers, scientists, and professionals in drug development who utilize flour components or study their properties. The data presented is collated from various scientific studies, and it should be noted that direct comparisons may be influenced by variations in wheat types and specific processing conditions across different experiments.

Data Presentation: The Impact of Milling on Flour Properties

The following tables summarize the quantitative effects of different milling techniques on flour characteristics.

Table 1: Particle Size Distribution of Flour from Different Milling Techniques

Milling Technique	Median Particle Size (d50) (μm)	Reference
Roller Milling	127.45	[1]
Stone Milling	95.5	[2]
Hammer Milling	111.5	[2]
Jet Milling (4 bar)	62.3	[1]
Jet Milling (8 bar, low feed rate)	11.44	[1]

Table 2: Starch Damage in Flour from Different Milling Techniques

Milling Technique	Damaged Starch (%)	Reference
Roller Milling	4.7 - 8.2	[3]
Stone Milling	Higher than roller milling	[4][5]
Hammer Milling	Lower than stone and roller milling	[4]
Plate Milling	Higher than hammer and roller milling	[4]

Table 3: Protein Content of Flour from Different Milling Techniques

Milling Technique	Protein Content (%)	Reference
Roller Milling	9.8 - 12.3	[3]
Stone Milling	Can be higher than roller milling	[6]
Hammer Milling	Lower than stone and plate milling	[4]
Plate Milling	Higher than hammer and roller milling	[4]

Table 4: Water Absorption Capacity of Flour from Different Milling Techniques

Milling Technique	Water Absorption (%)	Reference
Roller Milling	Higher stability and water absorption	[5]
Stone Milling	Lower water absorption than roller milling	[5]
Hammer Milling	-	
Jet Milling	-	

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Particle Size Distribution Analysis by Laser Diffraction

Principle: This technique measures the angular distribution of scattered light produced by particles passing through a laser beam. Larger particles scatter light at smaller angles, while smaller particles scatter light at larger angles. The particle size distribution is then calculated based on the Mie or Fraunhofer theory of light scattering.

Apparatus:

- Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)
- Sample dispersion unit (wet or dry)
- Analytical balance
- Spatulas and beakers

Procedure (Wet Dispersion):

- Sample Preparation: A representative flour sample is obtained.
- Dispersion: A small amount of the flour sample is suspended in a suitable dispersant liquid (e.g., isopropanol or water with a wetting agent) to ensure individual particles are measured. The suspension is often sonicated to break up agglomerates.
- Measurement: The suspension is circulated through the measurement cell of the laser diffraction analyzer.
- Data Acquisition: The instrument's software records the light scattering pattern and calculates the particle size distribution.
- Reporting: Results are typically reported as the volume percentage of particles in different size ranges, and key statistical parameters such as the median particle size (d50) and the particle sizes at which 10% (d10) and 90% (d90) of the particle population are smaller.

Determination of Damaged Starch by Amperometric Method

Principle: This method is based on the principle that damaged starch granules absorb iodine at a faster rate than intact granules. The rate of iodine absorption is measured amperometrically, where the current generated by a specific iodine concentration is monitored over time.

Apparatus:

- Amperometric titration equipment (e.g., SDmatic)
- Reaction vessel

- Electrodes
- Magnetic stirrer
- Analytical balance

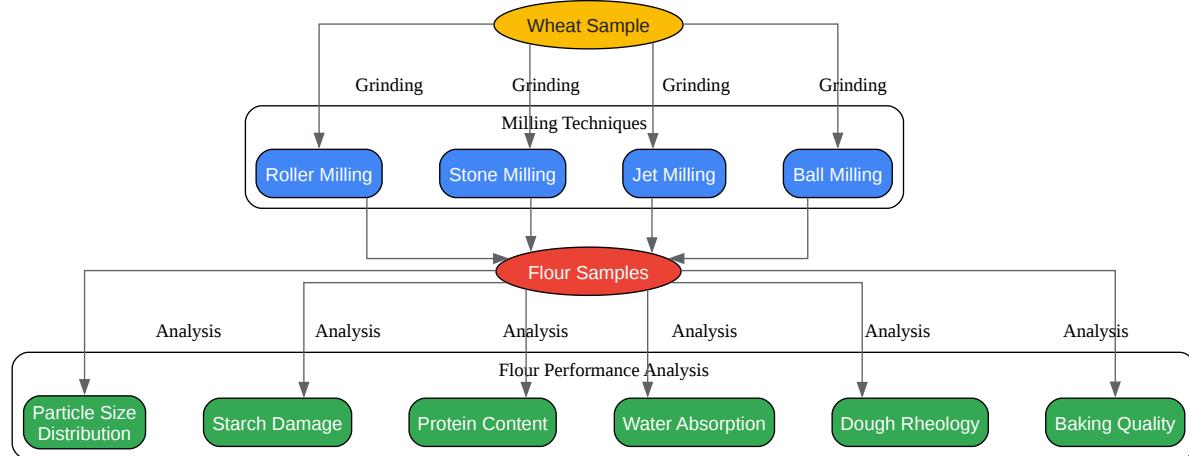
Procedure:

- Reagent Preparation: A solution containing potassium iodide and a buffer is prepared.
- Sample Preparation: A precise weight of the flour sample is obtained.
- Titration: The flour sample is suspended in the reagent solution within the reaction vessel.
- Iodine Generation: An electric current is applied to generate iodine in the solution.
- Measurement: The instrument measures the initial iodine concentration and then monitors its decrease as it is absorbed by the starch.
- Calculation: The percentage of damaged starch is calculated based on the rate and amount of iodine absorbed.

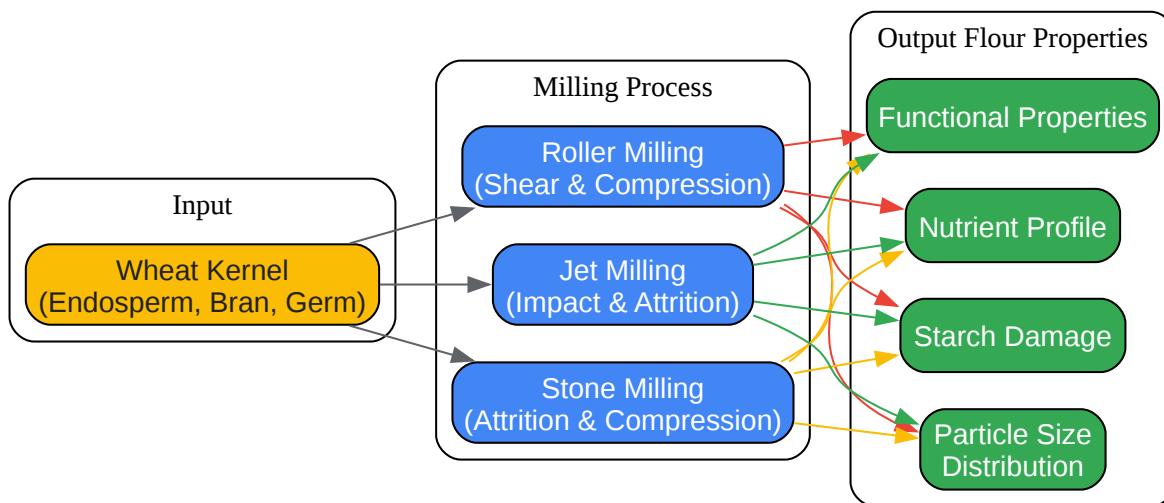
Water Absorption Capacity using a Farinograph

Principle: The Farinograph measures the resistance of a dough to mixing. The water absorption is determined as the amount of water required to produce a dough of a standard consistency (typically 500 Brabender Units - BU).

Apparatus:


- Farinograph with a thermostatically controlled mixing bowl
- Burette for water addition
- Spatula
- Analytical balance

Procedure (Constant Flour Weight Method):


- **Instrument Preparation:** The Farinograph mixing bowl is brought to a constant temperature (usually 30°C).
- **Sample Preparation:** A fixed weight of flour (e.g., 300 g, corrected for moisture content) is placed in the mixing bowl.
- **Mixing and Water Addition:** The mixer is started, and water is added from the burette until the dough reaches the desired consistency (the center of the curve is on the 500-BU line).
- **Recording:** The Farinograph records the dough's resistance to mixing over time, generating a farinogram.
- **Determination:** The amount of water added, expressed as a percentage of the flour weight, is the water absorption capacity. The farinogram also provides information on dough development time, stability, and degree of softening.

Visualizations

The following diagrams illustrate key concepts and workflows related to the comparison of milling techniques.

[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for comparing milling techniques.

[Click to download full resolution via product page](#)

Fig. 2: Impact of milling forces on flour properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Jet milling effect on wheat flour characteristics and starch hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of milling methods on the properties of common buckwheat flour and the quality of wantuan, a traditional Chinese buckwheat food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Three Different Roller Milling Techniques on the Milling Properties and Baking Quality of Wheat Flour With Varying Protein Content | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]

- 6. lincolnshirefoodpartnership.org [lincolnshirefoodpartnership.org]
- To cite this document: BenchChem. [Comparing the effects of different milling techniques on flour performance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1176673#comparing-the-effects-of-different-milling-techniques-on-flour-performance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com